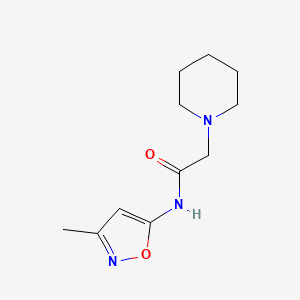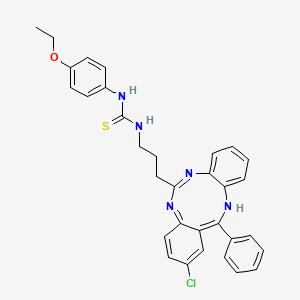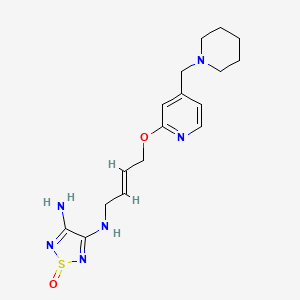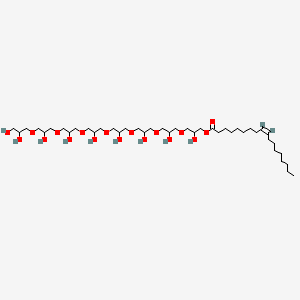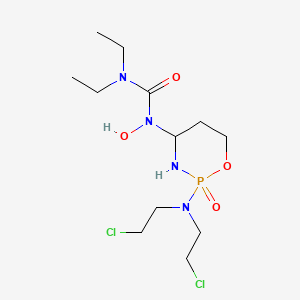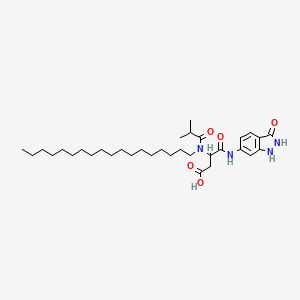
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indazole ring, a butyric acid moiety, and a long alkyl chain. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid typically involves multiple steps, including the formation of the indazole ring, the attachment of the butyric acid moiety, and the incorporation of the long alkyl chain. Common synthetic routes may include:
Formation of the Indazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butyric Acid Moiety: This can be achieved through esterification or amidation reactions.
Incorporation of the Alkyl Chain: This step may involve alkylation reactions using suitable alkyl halides or other electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, potentially leading to therapeutic applications.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other indazole derivatives or butyric acid derivatives, such as:
Indazole Derivatives: Compounds with similar indazole ring structures.
Butyric Acid Derivatives: Compounds with similar butyric acid moieties.
Uniqueness
The uniqueness of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid lies in its combination of functional groups, which may confer distinct chemical and biological properties. This combination may allow the compound to interact with specific targets or exhibit unique reactivity compared to other similar compounds.
Propiedades
Número CAS |
83929-67-3 |
|---|---|
Fórmula molecular |
C33H54N4O5 |
Peso molecular |
586.8 g/mol |
Nombre IUPAC |
3-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[(3-oxo-1,2-dihydroindazol-6-yl)amino]butanoic acid |
InChI |
InChI=1S/C33H54N4O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-37(33(42)25(2)3)29(24-30(38)39)32(41)34-26-20-21-27-28(23-26)35-36-31(27)40/h20-21,23,25,29H,4-19,22,24H2,1-3H3,(H,34,41)(H,38,39)(H2,35,36,40) |
Clave InChI |
MLVDGWWNFLFGFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=O)NN2)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



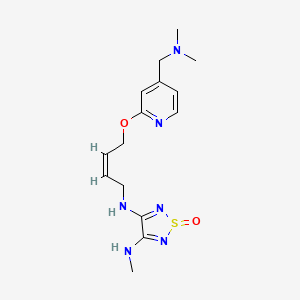

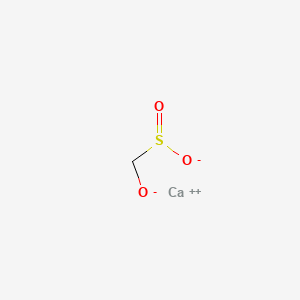

![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
